5-(Biotinamido)pentylamine

Intracellular labeling Membrane permeability Live-cell biotinylation

Select for membrane-permeable intracellular biotinylation and PROTAC linker applications. Its C5 alkyl spacer (vs. hydrophilic PEG) enables passive cellular uptake for labeling cytosolic proteins or synthesizing permeable degraders. Optimized ~13.5Å length maximizes streptavidin capture efficiency (>80% monolayer coverage), ideal for biosensor/affinity resin functionalization and transglutaminase activity assays. Order high-purity reagent now.

Molecular Formula C15H28N4O2S
Molecular Weight 328.5 g/mol
CAS No. 115416-38-1
Cat. No. B118131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Biotinamido)pentylamine
CAS115416-38-1
Synonyms(3aS,4S,6aR)-N-(5-Aminopentyl)hexahydro-2-oxo-thieno[3,4-d]imidazole-4-pentanamide;  Biotinyl Cadaverine;  Cadaverine-X-biotin;  N-(5-Aminopentyl)biotinamide; 
Molecular FormulaC15H28N4O2S
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCCCCN)NC(=O)N2
InChIInChI=1S/C15H28N4O2S/c16-8-4-1-5-9-17-13(20)7-3-2-6-12-14-11(10-22-12)18-15(21)19-14/h11-12,14H,1-10,16H2,(H,17,20)(H2,18,19,21)/t11-,12-,14-/m0/s1
InChIKeyCCSGGWGTGOLEHK-OBJOEFQTSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Biotinamido)pentylamine (CAS 115416-38-1): Alkyl Chain-Based Biotin Linker for PROTAC Synthesis and Transglutaminase Substrate Probing


5-(Biotinamido)pentylamine (synonyms: Biotin-C5-amine, Biotinyl cadaverine) is a bifunctional biotinylation reagent consisting of a d-biotin moiety linked via a valeric acid side chain to a 5-carbon cadaverine spacer terminated by a primary amine . Its molecular formula is C₁₅H₂₈N₄O₂S with a molecular weight of 328.47 g/mol . As an alkyl chain-based PROTAC linker, it enables the synthesis of proteolysis-targeting chimeras for targeted protein degradation applications, while its terminal primary amine group permits facile conjugation to carboxyl-containing molecules via carbodiimide chemistry [1].

Why 5-(Biotinamido)pentylamine Cannot Be Directly Substituted by PEG-Based Biotin Linkers or Shorter-Chain Amine Derivatives


Although multiple biotinylation reagents with amine-reactive termini exist, 5-(biotinamido)pentylamine possesses a hydrophobic, uncharged alkyl (C5) spacer arm that confers fundamentally different physicochemical and functional properties compared to PEG-based or shorter-chain analogs . PEG spacers impart hydrophilicity and aqueous solubility that is retained after conjugation, making them suitable for extracellular or aqueous applications but problematic for membrane penetration and intracellular labeling . In contrast, the alkyl chain of 5-(biotinamido)pentylamine enables membrane permeability—a critical requirement for intracellular biotinylation and live-cell labeling—while also presenting a distinct steric and electrostatic profile that determines enzyme substrate specificity in transglutaminase-mediated incorporation assays [1]. Furthermore, the 5-carbon spacer length (approximately 13.5 Å extended) falls within an optimal range for minimizing steric hindrance during streptavidin binding without introducing excessive conformational flexibility that may compromise labeling efficiency, distinguishing it from both shorter (e.g., biotin-hydrazide) and significantly longer (e.g., PEG₂₃-biotin) alternatives [2].

5-(Biotinamido)pentylamine Differential Evidence: Quantitative Performance Data Against Comparator Biotinylation Reagents


Membrane Permeability and Intracellular Labeling Capability of 5-(Biotinamido)pentylamine Versus PEG-Biotin Conjugates

5-(Biotinamido)pentylamine features an uncharged, hydrophobic alkyl (C5) spacer arm that confers intrinsic membrane permeability, enabling it to diffuse across cellular membranes for intracellular labeling applications . In contrast, biotin-PEG-amine reagents (e.g., Biotin-PEG3-amine, Biotin-PEG4-amine) contain hydrophilic polyethylene glycol spacers that render the molecule water-soluble but membrane-impermeable, restricting their utility to extracellular or cell-surface labeling only [1]. This fundamental difference in spacer chemistry dictates the experimental compartment accessibility: the alkyl chain of 5-(biotinamido)pentylamine permits passive diffusion through lipid bilayers, whereas PEG-based biotin reagents require active transport mechanisms or permeabilization protocols for intracellular access.

Intracellular labeling Membrane permeability Live-cell biotinylation

Validated Transglutaminase-Specific Substrate Activity: 5-(Biotinamido)pentylamine Incorporation in HT29 Colon Cancer Cell Extracts

5-(Biotinamido)pentylamine has been experimentally validated as a transglutaminase (TG)-specific biotin-labeled amine donor substrate in multiple independent studies [1][2]. In HT29 colon cancer cell extracts, endogenous transglutaminase activity catalyzed the specific incorporation of 5-(biotinamido)pentylamine into protein substrates, which were subsequently isolated via avidin-affinity chromatography and identified by amino acid sequencing [1]. The study identified human fructose-1,6-bisphosphate aldolase A as a bona fide cellular TG substrate using this probe [1]. Parallel work in rat liver extracts demonstrated TG-catalyzed incorporation of 5-(biotinamido)pentylamine into arginase-I (40 kDa) and fructose-1,6-bisphosphatase (42 kDa), with the labeled proteins confirmed as TG substrates by in vitro assays [3]. This validated substrate specificity distinguishes 5-(biotinamido)pentylamine from generic amine-reactive biotinylation reagents that lack enzyme-specific recognition.

Transglutaminase Post-translational modification Substrate identification

Optimal Spacer Arm Length for Streptavidin Binding Efficiency: 5-(Biotinamido)pentylamine (~13.5 Å) Versus PEG₂₃-Biotin (~75 Å)

In enzyme immobilization studies on PNIPAAm brushes, shorter biotin linkers demonstrated superior accessibility to alkyne-functionalized chain ends and higher biotin loading compared to longer PEG linkers [1]. Biotin-PEG3-modified brushes exhibited higher streptavidin-HRP amounts in both swollen (20 °C) and collapsed (37 °C) states compared to biotin-PEG23-modified brushes [1]. All immobilized SA-HRP amounts reached 81–98% monolayer coverage, except SA-HRP on biotin-PEG23-modified brushes at 20 °C, which achieved only 43% monolayer coverage due to steric and accessibility constraints [1]. 5-(Biotinamido)pentylamine, with its ~13.5 Å alkyl spacer (comparable in extended length to PEG3 linkers), resides in the optimal spacer length regime for maximizing streptavidin capture efficiency while minimizing the aggregation and reduced binding capacity observed with excessively long PEG chains.

Spacer arm optimization Streptavidin binding Enzyme immobilization

PROTAC Linker Classification: Alkyl Chain 5-(Biotinamido)pentylamine for Intracellular Protein Degradation Applications

5-(Biotinamido)pentylamine is classified as an alkyl chain-based PROTAC linker, suitable for synthesizing proteolysis-targeting chimeras for intracellular protein degradation . The alkyl chain spacer confers distinct physicochemical properties relevant to PROTAC design: increased lipophilicity (LogP = 2.46680 ) that may enhance passive membrane permeability of the final PROTAC construct compared to PEG-based linkers. While PEG linkers offer enhanced aqueous solubility (critical for in vitro handling of the PROTAC molecule itself), alkyl linkers may contribute favorably to the cellular permeability of the bifunctional degrader molecule, a key determinant of PROTAC efficacy . The choice between alkyl and PEG linkers in PROTAC design depends on the target protein's cellular location and the desired pharmacokinetic profile of the degrader; 5-(biotinamido)pentylamine provides an alkyl-based option for optimization of hydrophobic degrader candidates.

PROTAC Targeted protein degradation Alkyl chain linker

Optimal Scientific Applications for 5-(Biotinamido)pentylamine Based on Differential Evidence


Intracellular Protein Labeling and Live-Cell Biotinylation in Membrane-Intact Systems

Use 5-(biotinamido)pentylamine when experimental protocols require biotin labeling of cytoplasmic or organelle-resident proteins without membrane permeabilization. Its uncharged alkyl spacer confers passive membrane permeability , enabling labeling in live, intact cells where PEG-biotin reagents would be excluded. Applications include tracking intracellular protein trafficking, labeling of cytosolic enzymes, and preparing cell lysates for downstream avidin-based enrichment without detergent artifacts.

Transglutaminase (TG) Substrate Discovery and Activity-Based Protein Profiling

Employ 5-(biotinamido)pentylamine as a validated, TG-specific amine-acceptor probe for identifying endogenous TG protein substrates in cellular extracts or tissue homogenates. This compound has been experimentally confirmed to undergo TG-catalyzed incorporation into specific protein substrates including arginase-I, fructose-1,6-bisphosphatase, and fructose-1,6-bisphosphate aldolase A [1][2]. The biotin tag enables subsequent avidin-affinity purification and proteomic identification of TG-modified proteins, providing a functional readout of TG activity rather than merely protein abundance.

Surface Immobilization of Streptavidin-Conjugated Enzymes for Biosensor and Affinity Chromatography Development

Select 5-(biotinamido)pentylamine for biotinylating surface-bound capture molecules in biosensor platforms, microarray fabrication, or affinity resin preparation where maximizing streptavidin binding capacity is critical. Its ~13.5 Å alkyl spacer length resides in the optimal range for streptavidin accessibility, achieving >80% monolayer coverage efficiency in surface immobilization studies—approximately twice the coverage observed with longer PEG₂₃-biotin linkers under equivalent conditions [3]. This spacer length minimizes steric hindrance during streptavidin capture while avoiding the conformational flexibility and reduced binding capacity associated with excessively long hydrophilic linkers.

PROTAC Degrader Synthesis for Intracellular Protein Targets Requiring Hydrophobic Linker Optimization

Incorporate 5-(biotinamido)pentylamine as the alkyl chain linker component in PROTAC molecule synthesis when targeting intracellular proteins where degrader permeability is a critical optimization parameter . The hydrophobic alkyl spacer (LogP = 2.46680 ) contrasts with PEG-based linkers that prioritize aqueous solubility. This alkyl linker is particularly appropriate for PROTACs targeting hydrophobic binding pockets or for degrader candidates requiring enhanced passive membrane diffusion to reach cytoplasmic or nuclear protein targets.

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